molecular formula C8H10INO B2458978 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1432311-25-5

4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2458978
CAS No.: 1432311-25-5
M. Wt: 263.078
InChI Key: DSPMSHMWDHCRST-UHFFFAOYSA-N
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Description

4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H10INO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of iodine and the aldehyde group at specific positions on the pyrrole ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the iodination of a pyrrole precursor followed by formylation. One common method includes the use of 3,4-diiodo-2,5-dimethyl-1H-pyrrole as a starting material. This compound can be reacted with thioamides under specific conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar iodination and formylation reactions. The process would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products will vary depending on the substituent introduced.

    Oxidation: The major product is 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: The major product is 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-methanol.

Scientific Research Applications

4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom and aldehyde group play crucial roles in these interactions, potentially forming covalent bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
  • 4-Chloro-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
  • 4-Fluoro-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde

Uniqueness

4-Iodo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated counterparts.

Properties

IUPAC Name

4-iodo-1,2,5-trimethylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-5-7(4-11)8(9)6(2)10(5)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPMSHMWDHCRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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